molecular formula C11H16N2O2S B1438117 (2,5-Diethoxyphenyl)thiourea CAS No. 72806-60-1

(2,5-Diethoxyphenyl)thiourea

Cat. No. B1438117
CAS RN: 72806-60-1
M. Wt: 240.32 g/mol
InChI Key: CNAWZSMTIKVQCS-UHFFFAOYSA-N
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Description

“(2,5-Diethoxyphenyl)thiourea” is a chemical compound with the molecular formula C11H16N2O2S . It is a type of thiourea, which are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .


Molecular Structure Analysis

Thiourea and its derivatives, including “(2,5-Diethoxyphenyl)thiourea”, are privileged structures in medicinal chemistry. These moieties constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .


Chemical Reactions Analysis

Thiourea has exhibited extremely rich dynamical behavior when being oxidized either through a chemical approach or via an electrochemical method . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated .


Physical And Chemical Properties Analysis

Thermodynamic properties of thiourea and its oxides are investigated by measuring their thermogravimetry (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) simultaneously .

Scientific Research Applications

  • Adrenal Gland Studies :

    • Thiourea derivatives have been used to study the adrenal gland, particularly in relation to thyroid function. Chronic exposure to thiourea can affect thyroid function, leading to redox imbalance and impacting the morphological, quantitative, and functional aspects of the adrenal gland (Chakraborty, Sarkar, Dey, & Chandra, 2018).
  • Green Chemistry :

    • Thioureas are significant in green chemistry, particularly in synthesizing various derivatives. A study reported an environmentally friendly approach for synthesizing 1,3-disubstituted thiourea derivatives using solar energy, highlighting the potential for sustainable chemical processes (Kumavat, Jangale, Patil, Dalal, Meshram, & Dalal, 2013).
  • Corrosion Inhibition :

    • Thiourea derivatives have been explored as corrosion inhibitors for various metals. Research has shown that certain thiourea compounds can inhibit the corrosion of steel and other metals in acidic environments, demonstrating their practical applications in material science (Singh, 1993).
  • Antioxidant Properties :

  • Antibacterial and Antiviral Activities :

  • DNA Binding and Cytotoxicity :

    • Thiourea derivatives have been studied for their DNA-binding properties and potential cytotoxic effects, making them relevant in cancer research and therapy. Their ability to bind DNA and exhibit cytotoxic effects on cancer cell lines suggests potential applications in the development of new anticancer drugs (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).

Safety And Hazards

Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, and is suspected of causing cancer and damaging the unborn child .

Future Directions

Establishing an efficient catalytic system for direct amidation reactions has remained a formidable challenge for years . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

properties

IUPAC Name

(2,5-diethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-3-14-8-5-6-10(15-4-2)9(7-8)13-11(12)16/h5-7H,3-4H2,1-2H3,(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAWZSMTIKVQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Diethoxyphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GL Tembe, SB Kokatnur, ASR Murty - … of the Indian Academy of Sciences …, 1986 - Springer
Several mixed ligand complexes of nickel(II) and cobalt(II) acetylacetonates with N-substituted thioureas such as ortho, meta and para chlorophenyl, parabromophenyl and orthotolyl …
Number of citations: 2 link.springer.com
GL Tember, ASR Murty - Current Science, 1983 - JSTOR
Although thiourea and its derivatives generally reduce Te (IV) in acid solution to form divalent tellu rium complexes, stable complexes of tetravalent tellu rium have also been isolated in …
Number of citations: 1 www.jstor.org
R Radha, CS Swamy - Current Science, 1983 - JSTOR
Number of citations: 7

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